4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a 4-chlorobenzamide moiety. The compound’s design leverages the electron-withdrawing effects of halogens to enhance binding affinity and metabolic stability, common strategies in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRYKORROQUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can be subjected to oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A study indicated that compounds containing the thiadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines such as breast (MCF-7), lung (A549), and colon (HT-29) cancers .
- The compound was shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes involved in tumor growth .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | MCF-7 | 15.0 | Apoptosis induction |
| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | HCT116 | 12.5 | Enzyme inhibition |
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that they can inhibit bacterial growth effectively:
- Compounds similar to this compound demonstrated activity against various strains of bacteria and fungi .
Table 2: Antimicrobial Activity
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Thiadiazole derivative X | S. aureus | 16 µg/mL |
Lipoxygenase Inhibition
Recent studies have focused on the role of thiadiazole derivatives as lipoxygenase inhibitors:
- The compound has been evaluated for its ability to inhibit lipoxygenase activity, which is significant in inflammatory processes and cancer progression .
Case Study 1: Anticancer Evaluation
A comprehensive study evaluating a series of thiadiazole derivatives found that those containing the 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl] structure exhibited promising activity against non-small cell lung cancer models. The mechanism involved modulation of apoptotic pathways and cell cycle arrest .
Case Study 2: Synthesis and Biological Evaluation
A systematic synthesis of various substituted thiadiazoles revealed that modifications at the phenyl ring significantly impacted biological activity. The study concluded that the presence of fluorine enhanced anticancer efficacy while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide with analogs bearing modifications to the thiadiazole substituents, aromatic rings, or functional groups. Key differences in biological activity, synthesis, and spectral properties are highlighted.
Key Findings :
- Halogen Substitutions : Bromine (Br) at the benzamide position (as in ) significantly enhances anticonvulsant activity compared to chlorine (Cl) or fluorine (F). However, fluorine’s electronegativity may improve metabolic stability or target selectivity in anticancer contexts .
- Functional Group Impact: Methoxy (OCH₃) and nitro (NO₂) groups (e.g., ) reduce antibacterial potency compared to halogenated analogs, suggesting halogens are critical for membrane penetration or target binding.
Mechanistic and Structural Insights
- Enzyme Inhibition : A dichloro-trichloro benzamide analog (MW = 480.99 g/mol) showed strong binding to dihydrofolate reductase (DHFR; ΔG = −9.0 kcal/mol) , suggesting halogenated benzamides may target folate metabolism. The target compound’s 4-Cl/4-F groups could exhibit similar interactions but with reduced steric hindrance.
- Anticancer Potential: Thiadiazoles with 4-fluorophenyl groups (e.g., ) demonstrate pro-apoptotic effects, likely due to fluorine’s ability to modulate π-π stacking in DNA intercalation or kinase inhibition.
Biological Activity
4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 4-fluorophenyl group and a benzamide moiety. Its molecular formula is with a molecular weight of 348.79 g/mol. The structure can be represented as follows:
- IUPAC Name : this compound
- InChI : InChI=1S/C16H11ClFN3OS/c17-12-5-3-11(4-6-12)15(22)19-16-21-20-14(23-16)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22)
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro cytotoxicity assays against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown promising results.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HepG2 | TBD |
| 5-Fluorouracil (control) | MCF-7 | 10.10 |
| 5-Fluorouracil (control) | HepG2 | TBD |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Key findings include:
- Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively.
- Apoptotic Markers : An increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 were observed in treated cells, indicating apoptotic cell death .
Comparative Studies
Comparative analysis with other thiadiazole derivatives has been conducted to evaluate the structure–activity relationship (SAR).
Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Similar scaffold with variations | Moderate anticancer activity |
| N-(4-(4-fluorophenyl)methyl)-1,3,4-thiadiazol-2-yl]benzamide | Similar thiadiazole ring structure | Enhanced cytotoxicity |
Case Studies
A notable case study involved the in vivo evaluation of a related compound in tumor-bearing mice models. The study demonstrated selective targeting of sarcoma cells through radioactive tracing techniques, showcasing the potential for targeted therapy using thiadiazole-based compounds .
Q & A
Basic Questions
What synthetic routes are most effective for preparing 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via condensation of substituted thiosemicarbazides with acid chlorides. For example:
- Step 1: React 4-fluorophenyl-substituted thiosemicarbazide with 4-chlorobenzoyl chloride in pyridine or ethanol under reflux (6–8 hours). Monitor via TLC .
- Step 2: Adjust pH to 8–9 with ammonia to precipitate the product. Recrystallize using DMSO/water (2:1) for high purity .
- Optimization: Use anhydrous solvents (e.g., pyridine) to minimize side reactions. Control stoichiometry (1:1 molar ratio) and reflux temperature (90–100°C) to improve yield (>70%) .
How can researchers confirm the structural integrity of this compound, and what crystallographic insights exist?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD reveals a planar thiadiazole ring conjugated to the benzamide moiety, with intermolecular hydrogen bonds (N–H⋯N and C–H⋯O) stabilizing the crystal lattice . Key parameters: orthorhombic system (P212121), unit cell dimensions a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å .
- Spectroscopy:
Advanced Research Questions
How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity, particularly its enzyme inhibition potential?
Methodological Answer:
- PFOR Enzyme Inhibition: The amide group and thiadiazole ring are critical for binding to pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens. Fluorine at the 4-position enhances lipophilicity, improving membrane permeability .
- SAR Studies: Replace the 4-chlorophenyl group with trifluoromethyl (CF₃) to increase metabolic stability. Computational docking (AutoDock Vina) predicts stronger binding (ΔG < −8 kcal/mol) with CF₃ due to hydrophobic interactions .
What analytical strategies resolve contradictions in purity data between synthetic batches?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/water gradient) to detect impurities. Common byproducts include unreacted thiosemicarbazide (retention time ~3.2 min) and hydrolyzed benzamide derivatives .
- Elemental Analysis: Discrepancies in C/H/N ratios (>0.3% deviation) indicate incomplete purification. Recrystallize twice from ethanol/water (1:1) to achieve ≥99% purity .
How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-PFOR binding (GROMACS) to identify residues (e.g., Arg314) critical for hydrogen bonding. Fluorine substitution at the benzamide para-position reduces desolvation penalties .
- ADMET Predictions: SwissADME predicts improved oral bioavailability (TPSA < 90 Ų) for methyl-substituted derivatives, while maintaining LogP ~3.5 for optimal blood-brain barrier penetration .
Contradictions and Resolutions
- Issue: Conflicting reports on solubility in DMSO (20–50 mg/mL).
Resolution: Variability arises from crystallinity differences. Amorphous forms (ball-milled) show 2× higher solubility than crystalline . - Issue: Discrepant antibacterial activity (MIC: 8–32 µg/mL).
Resolution: Test against standardized strains (e.g., Clostridium difficile ATCC 700057) under anaerobic conditions .
Future Research Directions
- Targeted Delivery: Develop nanoparticle formulations (PLGA-based) to enhance bioavailability.
- Mechanistic Studies: Use cryo-EM to resolve PFOR-inhibitor complexes at 2.5 Å resolution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
